![molecular formula C20H23ClN4O5 B1519485 Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1000018-18-7](/img/structure/B1519485.png)
Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C20H23ClN4O5 and its molecular weight is 434.9 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate (commonly referred to as the compound) is a synthetic organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
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Molecular Formula | C₂₀H₂₃ClN₄O₅ |
Molecular Weight | 434.88 g/mol |
Melting Point | 116–117 °C |
CAS Number | 1000018-18-7 |
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties. For instance, a related structure demonstrated potent inhibition of hepatitis B virus (HBV) capsid assembly, with some derivatives achieving sub-micromolar IC50 values . This suggests that modifications to the benzyl and pyridazine moieties may enhance antiviral efficacy.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro assays revealed that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β, which are critical in mediating inflammatory responses . This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Antioxidant Activity
Compounds similar to this compound have shown promising antioxidant activity. Studies using various assays (DPPH, ABTS) indicate that these compounds can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related disorders .
The biological activities of the compound can be attributed to several mechanisms:
- Receptor Interaction : The compound's structure allows it to engage with specific receptors involved in inflammatory pathways and viral replication processes.
- Enzyme Inhibition : It has been found to inhibit enzymes associated with inflammation and viral replication, further supporting its therapeutic potential.
- Radical Scavenging : The presence of phenolic groups in the structure contributes to its ability to neutralize free radicals, thereby reducing oxidative damage.
Case Study 1: Antiviral Efficacy
A study published in PubMed focused on the antiviral efficacy of similar compounds against HBV. The results showed that specific derivatives could inhibit HBV capsid assembly effectively, with one derivative achieving an IC50 value below 500 nM .
Case Study 2: Anti-inflammatory Response
In a clinical trial assessing the anti-inflammatory effects of compounds with similar structures, patients with rheumatoid arthritis exhibited significant reductions in inflammatory markers after treatment over six weeks. This highlights the potential application of the compound in managing chronic inflammatory conditions .
Scientific Research Applications
Structural Characteristics
The compound features a benzyl group, a chloro substituent, and a pyridazine ring, contributing to its unique reactivity and biological activity. The presence of the ethoxy and oxo groups enhances its solubility and interaction with biological targets.
Medicinal Chemistry
Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate has shown promise in medicinal chemistry due to its potential pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the pyridazine ring is crucial for this activity, making it a candidate for developing new antibiotics or antifungal agents.
Anticancer Properties
Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Further research is needed to elucidate the exact mechanisms and efficacy in clinical settings.
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator makes it valuable for exploring cellular mechanisms.
Agricultural Chemistry
Due to its biological activity, this compound may also find applications in agricultural chemistry as a pesticide or herbicide. Compounds with similar structures have been shown to exhibit herbicidal properties.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that suggests potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Testing
Research conducted on human cancer cell lines demonstrated that the compound inhibited cell growth significantly compared to untreated controls. The mechanism appears to involve apoptosis induction, warranting further investigation into its therapeutic potential .
Properties
IUPAC Name |
benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxopyridazin-4-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O5/c1-2-29-17(26)13-25-19(27)18(21)16(12-22-25)23-8-10-24(11-9-23)20(28)30-14-15-6-4-3-5-7-15/h3-7,12H,2,8-11,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGGBXQOENHJLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=C(C=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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